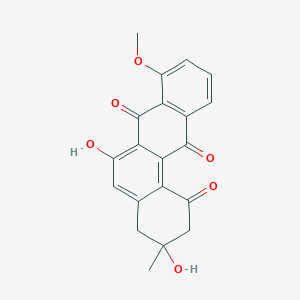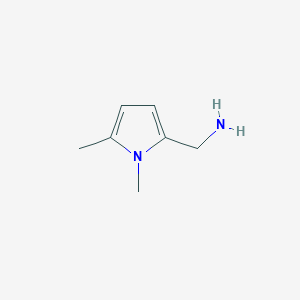
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . It has a molecular weight of 125.19 .
Molecular Structure Analysis
The molecular formula of “(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” is C7H12N2 . Its average mass is 124.184 Da and its monoisotopic mass is 124.100044 Da .Physical And Chemical Properties Analysis
“(1,5-dimethyl-1H-pyrrol-2-yl)methylamine” has a molecular weight of 125.19 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antibacterial and Antitubercular Agents
The compound has been studied for its potential use as an antibacterial and antitubercular agent. Derivatives of this compound have shown appreciable action against DHFR (dihydrofolate reductase) and enoyl ACP reductase enzymes, which are critical in the synthesis of bacterial fatty acids and folate, respectively . This suggests that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine derivatives could be effective in inhibiting the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis.
Enzyme Inhibition for Drug Development
The inhibition of enoyl ACP reductase and DHFR enzymes is also significant in the context of drug development. These enzymes are involved in the metabolic pathways of many organisms, and their inhibition can lead to the development of new drugs. The compound’s derivatives have been evaluated for in vitro inhibition of these enzymes, indicating their potential as lead compounds in drug discovery efforts .
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine to determine their potential mode of action. These studies have revealed binding interactions with the active sites of DHFR and enoyl ACP reductase enzymes. Such studies are crucial for understanding how these compounds interact at the molecular level and can guide the design of more effective drugs .
ADMET Profile Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting the pharmacokinetic properties of new drug candidates. Compounds related to (1,5-dimethyl-1H-pyrrol-2-yl)methylamine have been subjected to ADMET studies to assess their suitability as drug candidates, considering their safety and efficacy profiles .
Synthesis of Heterocycles
The compound serves as a building block in the synthesis of new heterocyclic compounds. Heterocycles are a fundamental class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The versatility of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine in forming various heterocyclic structures makes it valuable for synthetic chemistry research .
Biological Activity Profiling
The biological activity of compounds derived from (1,5-dimethyl-1H-pyrrol-2-yl)methylamine has been thoroughly characterized. This includes testing for antibacterial activity and the ability to inhibit specific enzymes. Profiling the biological activity of these compounds helps in identifying potential therapeutic uses and understanding their mechanism of action .
Mechanism of Action
Target of Action
Some related compounds have shown action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking studies have been conducted on similar compounds to determine their potential mode of action . These studies typically involve examining how the compound interacts with its target at the molecular level, which can provide insights into the compound’s mechanism of action.
Biochemical Pathways
Given that related compounds have shown action against dhfr and enoyl acp reductase enzymes , it’s plausible that this compound could affect pathways involving these enzymes. For instance, DHFR is involved in the folate pathway, which is crucial for DNA synthesis and cell division, while enoyl ACP reductase is involved in fatty acid synthesis.
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

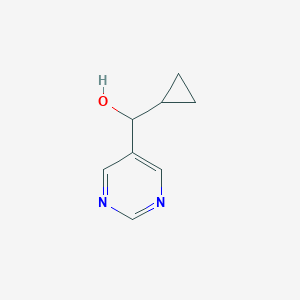
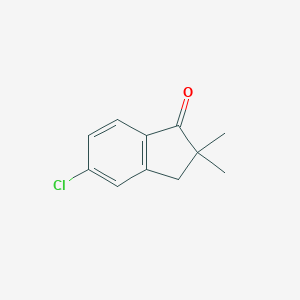
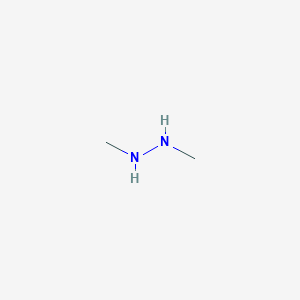


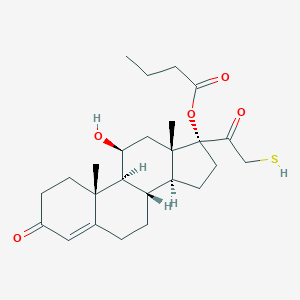



![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
